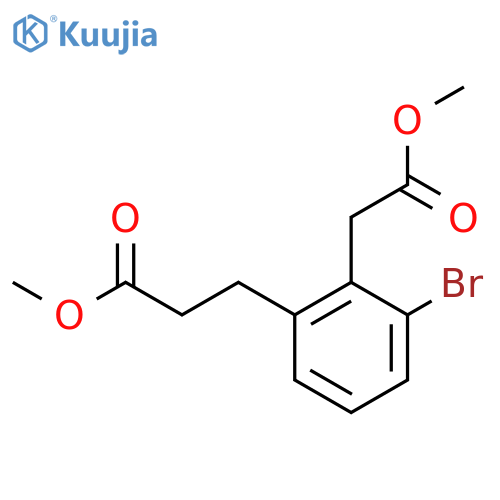

Cas no 1806420-53-0 (Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate)

1806420-53-0 structure

商品名:Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate

CAS番号:1806420-53-0

MF:C13H15BrO4

メガワット:315.159803628922

CID:4978022

Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate

-

- インチ: 1S/C13H15BrO4/c1-17-12(15)7-6-9-4-3-5-11(14)10(9)8-13(16)18-2/h3-5H,6-8H2,1-2H3

- InChIKey: LADWXDNQMARVKL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1CC(=O)OC)CCC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 293

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015467-250mg |

Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate |

1806420-53-0 | 97% | 250mg |

480.00 USD | 2021-06-25 | |

| Alichem | A013015467-1g |

Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate |

1806420-53-0 | 97% | 1g |

1,549.60 USD | 2021-06-25 | |

| Alichem | A013015467-500mg |

Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate |

1806420-53-0 | 97% | 500mg |

831.30 USD | 2021-06-25 |

Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1806420-53-0 (Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量